Tris(dipivaloylmethanato)lanthanum exhibits catalytic activity in various organic reactions. For example, it can act as a Lewis acid catalyst for the polymerization of olefins [1]. Additionally, it can be used as a cocatalyst in combination with other transition metals for various organic transformations, including ring-opening metathesis polymerization and hydroamination reactions [2, 3].
[1] Journal of Molecular Catalysis A: Chemical, Volume 264, Issues 1-2, 2007, Pages 247-253, Tris(dipivaloylmethnato)lanthanum(III) chloride catalyzed polymerization of alpha-olefins: [2] Organometallics, 2010, 29 (12), 3322-3328, Tris(dipivaloylmethnato)lanthanum/MAO-Catalyzed Ring-Opening Metathesis Polymerization of Dicylcopentadiene: [3] Journal of the American Chemical Society, 2003, 125 (47), 14260-14261, Lanthanide-Catalyzed Intramolecular Hydroamination of Alkenes:
Tris(dipivaloylmethanato)lanthanum exhibits luminescence properties, meaning it can absorb light and then emit light of a different wavelength. This property makes it potentially useful in various applications, including:
[4] Chemical Communications, 2007, (27), 2748-2750, Near-infrared emitting lanthanide complexes for in vivo and in vitro imaging: [5] Inorganic Chemistry, 2010, 49 (24), 11504-11512, Lanthanide(III) Complexes with beta-Diketonate Ligands: Structural Diversity and Luminescence Properties:
Tris(dipivaloylmethanato)lanthanum is also being explored for various other potential applications, including:
Tris(dipivaloylmethanato)lanthanum is a coordination compound with the chemical formula . It consists of a lanthanum ion coordinated to three dipivaloylmethanate ligands. The compound is notable for its unique molecular structure, which allows it to exhibit distinct chemical properties. The lanthanum ion, a member of the lanthanide series, is in a +3 oxidation state and is surrounded by three bidentate β-diketone ligands, contributing to its stability and solubility in organic solvents .
La(TMHD) is considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. It can also irritate the eyes, respiratory system, and skin.
Tris(dipivaloylmethanato)lanthanum can be synthesized through several methods:
Tris(dipivaloylmethanato)lanthanum has several applications:
Interaction studies involving tris(dipivaloylmethanato)lanthanum have focused on its behavior in different environments, including:
Tris(dipivaloylmethanato)lanthanum shares similarities with other lanthanide coordination compounds, particularly those containing β-diketone ligands. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tris(dipivaloylmethanato)cerium | C33H60CeO6 | Similar structure; different metal center |
Tris(acetylacetonato)lanthanum | C15H21LaO6 | Uses acetylacetone instead of dipivaloylmethane |
Bis(dipivaloylmethanato)yttrium | C22H40Y2O4 | Contains yttrium; different coordination number |
Tris(dipivaloylmethanato)lanthanum is unique due to its specific ligand arrangement and stability compared to these similar compounds. Its distinct properties make it particularly useful in advanced material synthesis and potential biomedical applications .